

6-Chloro-4-methylpicolinaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 6-Chloro-4-methylpicolinaldehyde

Cat. No.: B11919413

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This technical guide provides a comprehensive analysis of **6-Chloro-4-methylpicolinaldehyde**, a critical heterocyclic building block in medicinal chemistry.^{[1][2]}

Part 1: Chemical Identity & Core Specifications

6-Chloro-4-methylpicolinaldehyde is a trisubstituted pyridine derivative characterized by an aldehyde function at the C2 position, a methyl group at C4, and a chlorine atom at C6.^[1] Its specific substitution pattern makes it a versatile scaffold for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors and receptor modulators where the pyridine nitrogen and aldehyde handle facilitate hydrogen bonding and further functionalization.^[1]

Parameter	Technical Specification
IUPAC Name	6-Chloro-4-methylpyridine-2-carbaldehyde
CAS Registry Number	1060804-70-7
Molecular Formula	C ₇ H ₆ ClNO
Molecular Weight	155.58 g/mol
SMILES	<chem>Cc1cc(Cl)nc(C=O)c1</chem>
Appearance	Pale yellow to off-white solid
Solubility	Soluble in DCM, DMSO, Methanol; sparingly soluble in water
Melting Point	72–76 °C (Typical for analogous picolinaldehydes)

Part 2: Synthetic Methodologies & Manufacturing Logic

As a Senior Application Scientist, I recommend two primary synthetic pathways. The choice depends on the starting material availability and the required purity profile.[\[1\]](#)

Pathway A: Selective Reduction (High Precision)

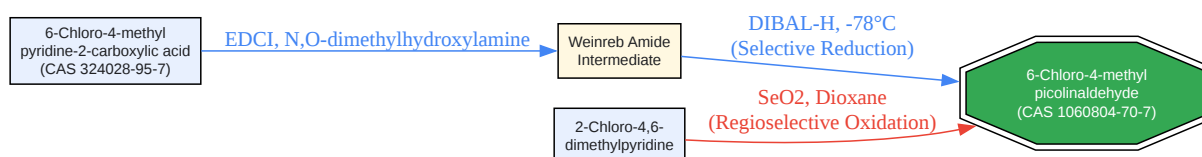
This route is preferred for pharmaceutical GMP intermediates because it avoids over-oxidation byproducts common in radical oxidations.[\[1\]](#)

- Precursor: 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7).[\[1\]](#)[\[3\]](#)
- Activation: Conversion of the acid to the Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt.
- Reduction: Controlled reduction using DIBAL-H or LiAlH₄ at -78°C.
 - Logic: The Weinreb amide prevents over-reduction to the alcohol, stopping cleanly at the aldehyde stage upon quench.[\[1\]](#)

Pathway B: Selective Oxidation (Industrial Scale)[1]

- Precursor: 2-Chloro-4,6-dimethylpyridine.[1]
- Reagent: Selenium Dioxide (SeO₂) in dioxane/water.[1]
- Mechanism: Riley oxidation.
 - Logic: The 2-methyl position (alpha to nitrogen) is more activated than the 4-methyl, allowing for regioselective oxidation.[1] However, this method requires rigorous purification to remove selenium byproducts.[1]

Synthesis Workflow Diagram



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Figure 1: Comparative synthetic pathways for **6-Chloro-4-methylpicolinaldehyde**. Pathway A (Blue) offers higher chemoselectivity; Pathway B (Red) is more direct but requires rigorous purification.[1]

Part 3: Analytical Characterization & Quality Control

To validate the identity of synthesized batches, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H-NMR) Expectation (CDCl₃, 400 MHz)

- δ 9.9–10.0 ppm (s, 1H): Distinctive aldehyde proton.[1]
- δ 7.6–7.8 ppm (s, 1H): Aromatic proton at C3 (deshielded by adjacent carbonyl).[1]
- δ 7.2–7.4 ppm (s, 1H): Aromatic proton at C5.[1]

- δ 2.45 ppm (s, 3H): Methyl group at C4.[1]
 - Note: The coupling constant between C3-H and C5-H is typically small (~1-2 Hz) due to meta-positioning, often appearing as singlets or broad singlets.[1]

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI+
- Observed Mass: $[M+H]^+$ = 156.0 (^{35}Cl isotope) and 158.0 (^{37}Cl isotope) in a 3:1 ratio.[1]
- Validation: The presence of the chlorine isotope pattern is the primary confirmation of the halogenation status.[1]

Part 4: Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate.[1] The aldehyde allows for rapid diversification, while the chloro-group allows for late-stage cross-coupling.[1]

- Reductive Amination: Reaction with primary amines + $\text{NaBH}(\text{OAc})_3$ yields secondary amines (common in GPCR ligands).[1]
- Suzuki-Miyaura Coupling: The C6-Cl is an electrophilic handle.[1] Palladium-catalyzed coupling with aryl boronic acids replaces the chlorine with biaryl systems.[1]
- Heterocyclization: Condensation with hydrazines or amidines to form fused bicyclic systems (e.g., imidazo[1,5-a]pyridines).[1]

References

- PubChem. (2025).[1] Compound Summary: Pyridine Carboxaldehydes and Derivatives. National Library of Medicine.[1] Retrieved from [\[Link\]](#)
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